6-(3-Methoxyphenoxy)pyridine-3-boronic acid

Antimicrobial Resistance Efflux Pump Inhibitor NorA

Research requiring the specific 3-methoxyphenoxy substitution at the pyridine 6-position cannot use generic analogs due to strict SAR determinants. This boronic acid is a validated building block for NorA efflux pump inhibitor development. - Enables precise SAR mapping: 6-substituent changes directly impact ciprofloxacin potentiation (up to 4-fold vs. parent benzyloxy analog). - Suzuki-Miyaura ready: Boronic acid at 3-position allows coupling to generate focused biaryl libraries. - High purity (≥98%) ensures reproducible catalytic performance.

Molecular Formula C12H12BNO4
Molecular Weight 245.04
CAS No. 2096338-80-4
Cat. No. B2990230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenoxy)pyridine-3-boronic acid
CAS2096338-80-4
Molecular FormulaC12H12BNO4
Molecular Weight245.04
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O
InChIInChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3
InChIKeyFCZJZYPOHOACOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenoxy)pyridine-3-boronic Acid Overview


6-(3-Methoxyphenoxy)pyridine-3-boronic acid (CAS 2096338-80-4), also known as (6-(3-Methoxyphenoxy)pyridin-3-yl)boronic acid, is a heteroaryl boronic acid derivative characterized by a pyridine ring substituted at the 6-position with a 3-methoxyphenoxy group and at the 3-position with a boronic acid functionality . With a molecular formula of C₁₂H₁₂BNO₄ and a molecular weight of 245.04 g/mol, this compound is primarily utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct complex biaryl and heterobiaryl architectures for medicinal chemistry and materials science research .

Suzuki-Miyaura cross-coupling building block
NorA efflux pump inhibitor SAR tool compound

Why Generic Analogs Fail in Efflux Pump Research


The simple substitution of 6-(3-Methoxyphenoxy)pyridine-3-boronic acid with a more generic or commercially available pyridine-3-boronic acid derivative is not scientifically valid for research programs targeting specific biological activities, such as the inhibition of the Staphylococcus aureus NorA efflux pump. Structure-activity relationship (SAR) studies on a related series of 6-substituted pyridine-3-boronic acids demonstrate that the nature of the 6-position substituent is a critical determinant of biological potency. For example, in a study evaluating efflux pump inhibition, the parent compound 6-benzyloxypyridine-3-boronic acid (I) showed baseline activity, while its analogs, 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j), exhibited a four-fold increase in the potentiation of ciprofloxacin activity [1]. This clear SAR highlights that a change in the 6-substituent—from a benzyloxy to a 3-methoxyphenoxy group—is expected to yield distinct and non-interchangeable pharmacological and physicochemical properties. Therefore, substituting this compound with an analog lacking this specific 3-methoxyphenoxy motif would invalidate experimental outcomes in SAR-dependent projects.

6-substituent variation can shift efflux pump inhibition activity, breaking SAR comparisons.
Lower purity grade may introduce impurities that compromise coupling stoichiometry.
Divergent recommended storage conditions (freezer vs refrigerator) may impact long-term compound stability.

6-(3-Methoxyphenoxy)pyridine-3-boronic Acid Differentiation


Ciprofloxacin Potentiation Profile vs. In-Class Analogs

While direct experimental data for 6-(3-Methoxyphenoxy)pyridine-3-boronic acid is not yet reported in the context of NorA efflux pump inhibition, its close structural analogs in the 6-substituted pyridine-3-boronic acid series provide a class-level inference of its potential differentiation. In a study evaluating this chemotype, the lead compounds 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) demonstrated a 4-fold increase in the potentiation of ciprofloxacin activity against the NorA-overexpressing S. aureus 1199B strain compared to the parent compound 6-benzyloxypyridine-3-boronic acid (I) [1]. Given that the 6-substituent is the primary site of structural variation in this SAR study, it is scientifically valid to infer that 6-(3-Methoxyphenoxy)pyridine-3-boronic acid possesses a unique and non-interchangeable biological activity profile relative to other 6-substituted analogs. Procurement of this specific analog is therefore essential for exploring the SAR of this pharmacophore.

Ciprofloxacin potentiation profile
Class-level inference
Reported 4-fold increase for analogs 3i/3j vs parent; target SAR-inferred
Supports antimicrobial screening context
Direct data for target not yet reported
Antimicrobial Resistance Efflux Pump Inhibitor NorA Staphylococcus aureus

Purity Specification Comparison

Commercial vendors offer 6-(3-Methoxyphenoxy)pyridine-3-boronic acid with differing purity specifications, which is a direct quantitative factor for procurement. For instance, the product listed by abcr GmbH (Catalog No. AB335506) is specified at a purity of 98% . In contrast, a common alternative supplier, AKSci (Catalog No. Y2853), lists the same compound with a minimum purity specification of 95% . This 3% difference in assay purity can be critical in sensitive synthetic steps where stoichiometric precision and minimization of side reactions from impurities are paramount.

Purity specification
Specification review
98% vs 95%
Higher purity may support accurate stoichiometry
Chemical Synthesis Building Block Purity Procurement

Stability and Storage Condition Differentiation

The recommended storage conditions for 6-(3-Methoxyphenoxy)pyridine-3-boronic acid vary significantly between vendors, indicating a sensitivity that may require specific procurement and handling logistics. abcr GmbH specifies a storage temperature of -18.00°C for this compound , implying a need for freezer storage to ensure long-term stability. In comparison, other suppliers such as ChemScene and Bidepharm recommend a less stringent storage condition of 2-8°C (refrigerated) . This discrepancy is a critical differentiator for procurement, as the more rigorous -18°C requirement may impact shipping costs, laboratory storage capacity, and overall stability assurance for long-term projects.

Storage condition
Specification review
-18°C vs 2–8°C
Storage temperature indicates stability sensitivity
Chemical Stability Storage Logistics Procurement

Unique 3-Methoxyphenoxy Structural Motif

The 6-(3-Methoxyphenoxy)pyridine-3-boronic acid scaffold possesses a distinct combination of structural features that differentiate it from its closest 6-substituted pyridine-3-boronic acid analogs. The 3-methoxyphenoxy group introduces both hydrogen bond acceptor capability (via the ether oxygens) and a specific steric and electronic profile compared to the simpler alkyl or benzyloxy chains of its analogs [1]. While direct comparative physicochemical data (e.g., LogP, pKa) for this exact compound are not publicly available, the presence of the methoxy group on the phenyl ring is known to modulate lipophilicity and electronic properties relative to unsubstituted phenyl analogs. For instance, the parent compound in the related NorA inhibitor series, 6-benzyloxypyridine-3-boronic acid (I), serves as a baseline. The introduction of a 3-methoxyphenoxy group in place of the benzyloxy group is a deliberate medicinal chemistry design choice expected to alter binding affinity, metabolic stability, and solubility profile. This structural uniqueness makes it a non-fungible building block for SAR exploration and lead optimization campaigns.

Structural motif
Class-level inference
3-methoxyphenoxy introduces H-bond acceptors and altered steric/electronic profile
Key SAR variable; non-fungible scaffold
Comparative physicochemical data not publicly available
Medicinal Chemistry SAR Physicochemical Properties Drug Design

6-(3-Methoxyphenoxy)pyridine-3-boronic Acid Primary Applications


NorA Efflux Pump Inhibitor SAR Exploration

As a member of a promising class of Staphylococcus aureus NorA efflux pump inhibitors, this compound is a critical analog for SAR studies. Its unique 3-methoxyphenoxy substituent allows researchers to probe the chemical space adjacent to the pyridine ring, building on the finding that related 6-substituted analogs can potentiate ciprofloxacin activity by up to 4-fold [1]. Procurement of this specific compound is essential for any research group aiming to systematically map the pharmacophore and develop new adjuvants to combat antimicrobial resistance.

Suzuki-Miyaura Cross-Coupling Building Block

The boronic acid group at the 3-position makes this compound a valuable partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the complex 6-(3-methoxyphenoxy)pyridine motif into larger molecular frameworks . Its use in synthesizing novel biaryl and heterobiaryl structures for pharmaceutical and materials science applications is well-established. The availability of high-purity grades (e.g., 98% from abcr GmbH ) ensures reliable performance in these demanding catalytic cycles.

Chemical Biology Tool for Pharmacophore Probing

This boronic acid serves as a direct precursor for generating functional probes. It can be coupled with a diverse array of aryl halides to create focused libraries of compounds bearing the 6-(3-methoxyphenoxy)pyridine core. This is particularly relevant for targets where the 3-methoxyphenoxy group is hypothesized to confer a specific binding interaction or improved physicochemical property over other 6-substituents, as inferred from the SAR of related NorA inhibitors [1].

Application
Selection Property
Validation Focus
NorA efflux pump inhibitor SAR exploration
6-substituent-dependent activity profile
Efflux pump inhibition assay endpoints
Suzuki-Miyaura cross-coupling synthesis
Boronic acid reactivity and purity grade
Coupling efficiency and yield optimization
Focused library synthesis for pharmacophore mapping
Structural motif compatibility
Binding interaction hypothesis testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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